molecular formula C4F7N B1590226 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile CAS No. 42532-60-5

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile

Cat. No.: B1590226
CAS No.: 42532-60-5
M. Wt: 195.04 g/mol
InChI Key: AASDJASZOZGYMM-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile is a fluorinated organic compound with the molecular formula C4F7N. It is known for its unique chemical properties and is being developed as an eco-friendly alternative to sulfur hexafluoride (SF6) in electrical insulation applications . This compound is characterized by its high thermal stability and low global warming potential, making it a promising candidate for various industrial applications.

Preparation Methods

The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile typically involves the reaction of heptafluoroisobutyrylnitrile with appropriate reagents under controlled conditions . Industrial production methods often include the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can decompose into smaller fluorinated molecules such as C2F6 and CF4 under certain conditions .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds . In biology and medicine, its unique properties make it a valuable tool for studying the effects of fluorinated compounds on biological systems. In industry, it is being developed as an eco-friendly electrical insulator to replace SF6, which is a potent greenhouse gas .

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile involves its interaction with molecular targets and pathways within a system. The compound’s high electronegativity and thermal stability allow it to interact with various molecular structures, leading to its effects. For example, in electrical insulation applications, it acts as a dielectric material, preventing electrical discharge and maintaining the integrity of the system .

Comparison with Similar Compounds

2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile can be compared with other fluorinated compounds such as sulfur hexafluoride (SF6) and perfluorocarbons. Unlike SF6, which has a high global warming potential, this compound has a significantly lower environmental impact . Other similar compounds include 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propionyl fluoride and perfluoro-2-methyl-3-oxabutanoyl fluoride . These compounds share similar fluorinated structures but differ in their specific applications and properties.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7N/c5-2(1-12,3(6,7)8)4(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASDJASZOZGYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505110
Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42532-60-5
Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42532-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-
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Record name 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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